Cas no 74709-08-3 ((2S)-1-Phenylbutan-2-ol)

(2S)-1-Phenylbutan-2-ol structure
Nome del prodotto:(2S)-1-Phenylbutan-2-ol
(2S)-1-Phenylbutan-2-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneethanol, a-ethyl-, (S)-
- (2S)-1-phenylbutan-2-ol
- (S)-1-Phenylbutan-2-ol
- (s)-1-phenyl-2-butanol
- NE27073
- Z1696823952
- (2S)-1-Phenylbutan-2-ol
-
- Inchi: 1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-/m0/s1
- Chiave InChI: LYUPJHVGLFETDG-JTQLQIEISA-N
- Sorrisi: O[C@@H](CC)CC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 150.104
- Massa monoisotopica: 150.104
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 3
- Complessità: 95
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.5
- Superficie polare topologica: 20.2
(2S)-1-Phenylbutan-2-ol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | S681765-50mg |
(2S)-1-phenylbutan-2-ol |
74709-08-3 | 50mg |
$ 250.00 | 2022-06-03 | ||
Enamine | EN300-91692-2.5g |
(2S)-1-phenylbutan-2-ol |
74709-08-3 | 95% | 2.5g |
$1903.0 | 2024-05-21 | |
Enamine | EN300-91692-0.1g |
(2S)-1-phenylbutan-2-ol |
74709-08-3 | 95% | 0.1g |
$337.0 | 2024-05-21 | |
1PlusChem | 1P019SKO-1g |
(2S)-1-phenylbutan-2-ol |
74709-08-3 | 95% | 1g |
$1262.00 | 2024-04-21 | |
1PlusChem | 1P019SKO-10g |
(2S)-1-phenylbutan-2-ol |
74709-08-3 | 95% | 10g |
$5224.00 | 2024-04-21 | |
Aaron | AR019ST0-250mg |
(2S)-1-phenylbutan-2-ol |
74709-08-3 | 95% | 250mg |
$687.00 | 2025-02-14 | |
1PlusChem | 1P019SKO-2.5g |
(2S)-1-phenylbutan-2-ol |
74709-08-3 | 95% | 2.5g |
$2414.00 | 2024-04-21 | |
Aaron | AR019ST0-100mg |
(2S)-1-phenylbutan-2-ol |
74709-08-3 | 95% | 100mg |
$489.00 | 2025-02-14 | |
TRC | S681765-10mg |
(2S)-1-phenylbutan-2-ol |
74709-08-3 | 10mg |
$ 70.00 | 2022-06-03 | ||
Enamine | EN300-91692-5.0g |
(2S)-1-phenylbutan-2-ol |
74709-08-3 | 95% | 5.0g |
$2816.0 | 2024-05-21 |
(2S)-1-Phenylbutan-2-ol Letteratura correlata
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
74709-08-3 ((2S)-1-Phenylbutan-2-ol) Prodotti correlati
- 850933-03-8(2-({1-(4-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(4-fluorophenyl)acetamide)
- 1803995-47-2(4-(Chloromethyl)-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-methanol)
- 2680685-03-2(ethyl 2-(3-amino-6-bromo-1H-indazol-1-yl)acetate)
- 1518528-87-4(1-(1H-indol-2-yl)cyclopropane-1-carboxylic acid)
- 1695688-40-4(1-(2-cyclopentylethyl)cyclopropylmethanol)
- 1214324-93-2(4-(3-Fluoro-4-iodophenyl)pyridine)
- 1804174-93-3(6-Amino-1H-benzimidazole-7-carboxamide)
- 1353962-48-7(benzyl 4-(2-hydroxyethyl)(methyl)aminopiperidine-1-carboxylate)
- 66688-49-1(1,3-diiodo-2,2-dimethylpropane)
- 2649047-06-1(5-(bromomethyl)-N-(4-methoxybutyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine)
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
